5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide is a compound that belongs to the class of organic compounds known as benzamides. These compounds contain a carboxamido substituent attached to a benzene ring.
Mechanism of Action
Target of Action
The primary target of the compound 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for antithrombotic therapy .
Mode of Action
The compound this compound acts as a direct inhibitor of Factor Xa . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
The compound this compound, by inhibiting Factor Xa, affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting Factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation .
Pharmacokinetics
It is known that the compound has good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Result of Action
The result of the action of this compound is the prevention of blood clot formation . By inhibiting Factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation . This makes the compound a potent antithrombotic agent .
Biochemical Analysis
Biochemical Properties
The compound 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide is known to interact with various enzymes and proteins . It has been found to have a high affinity for the coagulation enzyme Factor Xa . This interaction suggests that the compound may play a role in the regulation of blood coagulation processes .
Cellular Effects
The cellular effects of this compound are largely dependent on its interactions with biomolecules. For instance, its interaction with Factor Xa could influence cell signaling pathways related to coagulation
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules such as Factor Xa . This binding can lead to changes in gene expression and enzyme activity, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 732.6°C at 760 mmHg and a melting point of 228-229°C , indicating its stability under certain conditions.
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. Its interaction with Factor Xa suggests it may be involved in the coagulation pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide typically involves the reaction of 5-chloro-2-oxindole with thiophene-2-carboxylic acid derivatives under specific conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high purity and yield, possibly through the use of advanced purification techniques such as chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings.
Reduction: Reduction reactions can occur at the carbonyl group of the oxindole moiety.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Comparison with Similar Compounds
- 5-chloro-N-(2-oxo-3-phenylindolin-5-yl)thiophene-2-carboxamide
- 5-chloro-N-(2-oxo-3-methylindolin-5-yl)thiophene-2-carboxamide
Comparison: Compared to similar compounds, 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity to Factor Xa. This unique structure contributes to its high potency and selectivity as an antithrombotic agent .
Properties
IUPAC Name |
5-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-11-4-3-10(19-11)13(18)15-8-1-2-9-7(5-8)6-12(17)16-9/h1-5H,6H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMFGPOIUYCOBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(S3)Cl)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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